![molecular formula C10H10BrN3 B2713407 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine CAS No. 1250086-85-1](/img/structure/B2713407.png)
4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine
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Overview
Description
The compound “4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine” is likely to be an organic compound consisting of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, substituted with a methyl group at the 1-position, an amine group at the 5-position, and a 4-bromophenyl group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction, followed by substitution reactions to introduce the methyl and 4-bromophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms . The bromophenyl group would add significant bulk to the molecule, and the bromine atom may participate in halogen bonding interactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazole ring, which could act as nucleophiles in various reactions . The bromine atom in the bromophenyl group could also be displaced in nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the polar imidazole ring and the heavy bromine atom. It would likely have a relatively high molecular weight due to the bromine atom .
Scientific Research Applications
Synthesis of Novel Compounds
This compound is used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Action
The synthesized compounds have been tested for antimicrobial action against bacterial and fungal strains . They have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
These compounds have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of these assays have revealed a promising potential of these compounds as antioxidants .
Toxicity Testing
The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus . This provides valuable information about the environmental impact and safety of these compounds .
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of these compounds . These studies provide valuable insights into the potential applications and safety of these compounds .
6. Synthesis of Mixed Bisamide Derivative and Monoamide Product 4-Bromophenyl isocyanate, a compound related to 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, is used in the synthesis of mixed bisamide derivative and monoamide product . This suggests that 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine could potentially be used in similar applications .
Inhibition of Monoamine Oxidase (MAO)
Some derivatives of 4-bromophenyl have exhibited activity against both MAO-A and MAO-B . This suggests that 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine could potentially be used in the development of MAO inhibitors .
Inhibition of Acetylcholinesterase
These derivatives have also shown inhibitory potential against acetylcholinesterase . This suggests that 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine could potentially be used in the development of acetylcholinesterase inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have good absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine . Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of the compound .
Safety and Hazards
As with any chemical compound, handling “4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but brominated compounds can sometimes be hazardous due to the potential for bromine to be released .
properties
IUPAC Name |
5-(4-bromophenyl)-3-methylimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQKMZZEPOTCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1250086-85-1 |
Source
|
Record name | 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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